L-アラニル-L-トリプトファン

概要

説明

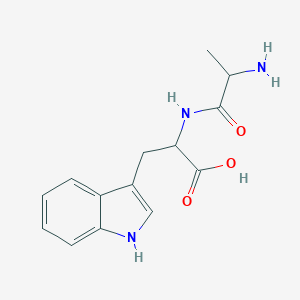

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophanThe compound has the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol .

科学的研究の応用

L-Alanyl-L-tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide bond formation and stability.

Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Research explores its potential therapeutic effects, including its role in modulating immune responses and as a precursor for neurotransmitter synthesis.

Industry: It is used in the production of pharmaceuticals and as a nutritional supplement

作用機序

Target of Action

L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of L-Alanyl-L-tryptophan are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .

Mode of Action

L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .

Biochemical Pathways

L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .

Pharmacokinetics

The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

The molecular and cellular effects of L-Alanyl-L-tryptophan’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .

Action Environment

The action, efficacy, and stability of L-Alanyl-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .

生化学分析

Biochemical Properties

L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .

Cellular Effects

L-Alanyl-L-tryptophan influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, L-Alanyl-L-tryptophan affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .

Molecular Mechanism

At the molecular level, L-Alanyl-L-tryptophan exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, L-Alanyl-L-tryptophan can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanyl-L-tryptophan can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to L-Alanyl-L-tryptophan has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of L-Alanyl-L-tryptophan vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, L-Alanyl-L-tryptophan may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

L-Alanyl-L-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .

Transport and Distribution

Within cells and tissues, L-Alanyl-L-tryptophan is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of L-Alanyl-L-tryptophan into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

L-Alanyl-L-tryptophan’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that L-Alanyl-L-tryptophan reaches its intended cellular compartments . The subcellular distribution of L-Alanyl-L-tryptophan influences its interactions with other biomolecules and its overall biochemical activity.

準備方法

Synthetic Routes and Reaction Conditions: L-Alanyl-L-tryptophan can be synthesized through chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. The chemical synthesis involves the coupling of L-alanine and L-tryptophan using peptide bond formation techniques. Chemoenzymatic synthesis uses an enzyme and at least one protected amino acid as the substrate .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing L-tryptophan, which can then be coupled with L-alanine to form L-Alanyl-L-tryptophan. This method is favored due to its cost-effectiveness, high purity of products, and environmentally friendly nature .

化学反応の分析

Types of Reactions: L-Alanyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

類似化合物との比較

L-Alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.

L-Alanyl-L-tyrosine: Known for its role in protein synthesis and as a precursor for neurotransmitters.

L-Alanyl-L-histidine: Studied for its antioxidant properties and potential therapeutic applications.

Uniqueness: L-Alanyl-L-tryptophan is unique due to its involvement in tryptophan metabolism and its potential therapeutic effects related to serotonin synthesis. Its specific combination of L-alanine and L-tryptophan residues provides distinct biochemical properties compared to other dipeptides .

生物活性

L-Alanyl-L-tryptophan (Ala-Trp) is a dipeptide composed of the amino acids alanine and tryptophan. This compound has garnered attention in various fields of biological research due to its potential therapeutic effects and its role in metabolic processes. This article explores the biological activity of L-Alanyl-L-Tryptophan, highlighting its mechanisms of action, physiological effects, and relevant case studies.

L-Alanyl-L-Tryptophan has the chemical formula , with a molecular weight of approximately 273.30 g/mol. Its structure consists of an alanine moiety linked to a tryptophan residue, which contributes to its unique biological properties.

- Absorption and Bioavailability :

-

Modulation of Neurotransmitter Levels :

- As a derivative of tryptophan, Ala-Trp plays a role in serotonin synthesis. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Studies have shown that supplementation with tryptophan can enhance serotonin levels, potentially impacting mood and cognitive functions .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Neuropsychological Effects :

- A clinical study involving L-tryptophan supplementation indicated significant improvements in mood and behavior among participants diagnosed with depression. The study highlighted the importance of tryptophan's role as a precursor to serotonin, suggesting that Ala-Trp may have similar effects due to its structural relationship with tryptophan .

-

Antimicrobial Efficacy :

- In vitro studies have shown that L-Alanyl-L-Tryptophan can reduce the viability of biofilm-forming bacteria by disrupting their quorum-sensing mechanisms. This suggests potential applications in treating infections associated with biofilms, which are notoriously difficult to manage with conventional antibiotics .

Research Findings

Recent studies have focused on the biochemical pathways influenced by L-Alanyl-L-Tryptophan:

- Transporter Regulation : Research indicates that Ala-Trp can modulate the expression of amino acid transporters in intestinal cells, enhancing nutrient absorption during inflammatory conditions .

- Surface Interaction Studies : Investigations using surface-enhanced Raman scattering (SERS) have elucidated how Ala-Trp interacts with gold nanoparticles, providing insights into its potential applications in nanotechnology and drug delivery systems .

特性

CAS番号 |

16305-75-2 |

|---|---|

分子式 |

C14H17N3O3 |

分子量 |

275.30 g/mol |

IUPAC名 |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

InChIキー |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

正規SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Key on ui other cas no. |

16305-75-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。